
2-Methyl-3-nitropyridine
Overview
Description
2-Methyl-3-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by a methyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is known for its light yellow to brown color and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 2-methylpyridine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the third position .
Another method involves the reaction of 2-chloro-3-nitropyridine with methylboronic acid in the presence of a palladium catalyst and potassium carbonate in dioxane. This reaction is carried out under reflux conditions for two days, followed by purification through chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitropyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Thiolate anions, amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2-Methyl-3-pyridinecarboxylic acid.
Scientific Research Applications
Chemical Synthesis and Reactivity
2M3NP serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity is primarily due to the presence of the nitro group, which facilitates nucleophilic substitutions. Recent studies have highlighted its utility in synthesizing novel pyridine derivatives through reactions with thiols and other nucleophiles.
Nucleophilic Functionalization
Research indicates that 2M3NP can undergo selective nucleophilic substitutions, particularly with sulfur nucleophiles. The regioselectivity observed in these reactions is influenced by the substituents present on the pyridine ring. For instance, reactions involving 2M3NP with thiols have shown a preference for substitution at the 3-position due to steric and electronic factors .
Table 1: Summary of Nucleophilic Reactions of 2-Methyl-3-nitropyridine
Nucleophile | Product Type | Yield (%) | Conditions |
---|---|---|---|
BnSH | 3-SBn product | 85 | DMF, K₂CO₃ |
RSH | Mixed products | Variable | Mild heating |
NH₃ | Aminated derivatives | 90 | DMSO/water (75/25) |
Pharmaceutical Applications
Due to its structural characteristics, 2M3NP is a promising precursor for various pharmaceuticals. It has been utilized in synthesizing compounds with potential therapeutic effects, including anti-cancer agents and anti-inflammatory drugs. The incorporation of the nitro group into pyridine derivatives enhances their biological activity.
Case Studies
- Synthesis of Vorapaxar Analogues : A study demonstrated that modifications to the 2-position of 3-nitropyridines could lead to compounds similar to Vorapaxar, an antiplatelet medication .
- Fluorescent Probes : Some derivatives of 2M3NP have shown significant fluorescence properties, making them suitable for use as fluorescent probes in biological imaging .
Material Science Applications
The photophysical properties of 2M3NP derivatives have garnered interest in materials science, particularly in developing organic electronic materials. The large Stokes shift observed in some synthesized compounds indicates their potential as efficient light-emitting materials.
Organic Light Emitting Diodes (OLEDs)
Research has indicated that certain derivatives of 2M3NP can be employed in OLEDs due to their favorable electronic properties and stability under operational conditions .
Table 2: Photophysical Properties of Selected this compound Derivatives
Compound | Stokes Shift (nm) | Quantum Yield (%) | Application Area |
---|---|---|---|
2M3NP derivative A | 120 | 30 | OLEDs |
2M3NP derivative B | 150 | 45 | Fluorescent probes |
Agrochemical Applications
Nitropyridines, including 2M3NP, have been explored for their potential use as agrochemicals due to their biological activity against pests and pathogens. The introduction of various substituents can enhance their efficacy as herbicides or fungicides.
Herbicide Development
Studies have indicated that certain nitropyridine derivatives exhibit herbicidal activity, making them candidates for further development into commercial herbicides .
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitropyridine involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing interactions, making the compound reactive towards nucleophiles. The methyl group can also influence the reactivity of the pyridine ring by donating electron density. These interactions facilitate the compound’s participation in substitution, reduction, and oxidation reactions .
Comparison with Similar Compounds
2-Methyl-3-nitropyridine can be compared with other nitropyridine derivatives:
3-Nitropyridine: Lacks the methyl group, making it less reactive in certain substitution reactions.
2-Methyl-5-nitropyridine: The nitro group is positioned differently, leading to variations in reactivity and applications.
2-Chloro-3-nitropyridine: The presence of a chloro group instead of a methyl group alters its reactivity towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Methyl-3-nitropyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, reactivity, and pharmacological implications.
This compound is characterized by the presence of a nitro group at the 3-position and a methyl group at the 2-position of the pyridine ring. This structure influences its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the nitration of 2-methylpyridine using dinitrogen pentoxide or other nitrating agents. The reaction conditions can be optimized to achieve high yields while maintaining selectivity for the desired product. For instance, one method reported the synthesis from 2-chloro-3-nitropyridines via reaction with diethyl malonate followed by acidic hydrolysis .
Antimicrobial Properties
Research indicates that nitropyridines, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with a nitro group can inhibit bacterial growth, suggesting potential as antibiotic agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective effects. It has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative damage, indicating its potential in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various nitropyridines against common pathogens. The results indicated that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
---|---|---|
This compound | 32 | 16 |
Standard Antibiotic | 16 | 8 |
Case Study 2: Anticancer Activity
In a study assessing the cytotoxic effects of various nitropyridines on human cancer cell lines, this compound was found to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 25 |
HeLa | 30 |
A549 | 35 |
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions. The nitro group can act as an electrophile, facilitating interactions with various biological molecules such as proteins and nucleic acids. This reactivity is crucial for its antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-3-nitropyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-3-nitropyridine with methylating agents (e.g., methyl Grignard reagents) in aprotic solvents like tetrahydrofuran (THF) or acetonitrile. Reaction efficiency depends on temperature control (60–80°C) and exclusion of moisture . Purification involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .
- Key Data : Reported yields range from 65–80% under inert atmospheres. Side products like 3-nitro-2-phenoxypyridine may form if phenolic contaminants are present .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?
- Methodology :
- ¹H NMR : Expect aromatic protons at δ 8.2–8.6 ppm (pyridine ring) and a methyl singlet at δ 2.5–2.7 ppm.
- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; the nitro group shifts adjacent carbons upfield .
- IR : Strong NO₂ asymmetric stretching at 1520–1550 cm⁻¹ and C–N stretching at 1340–1380 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z 138 (base peak) with fragmentation patterns confirming methyl and nitro substituents .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodology : Ethanol and ethyl acetate are preferred due to moderate polarity and low boiling points. Solubility testing shows 25 mg/mL in ethanol at 25°C. For high-purity crystals, slow cooling (0.5°C/min) from saturated solutions reduces inclusion of nitro byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodology : Discrepancies often arise from competing pathways (e.g., nitration vs. oxidation). Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify intermediates. For example, chlorination of this compound with PCl₅/POCl₃ may yield unwanted dichloro derivatives; monitoring via ³¹P NMR confirms phosphonate byproducts .
- Data Analysis : Compare kinetic studies (e.g., Arrhenius plots) to identify temperature-sensitive steps. Adjust stoichiometry of methylating agents to suppress side reactions .
Q. What strategies mitigate the formation of dichloro-(3-nitro-2-pyridyl)methylphosphonic dichloride during chlorination?
- Methodology : Replace PCl₅ with milder chlorinating agents (e.g., SOCl₂) to reduce electrophilic substitution at the methyl group. Alternatively, introduce protecting groups (e.g., tert-butyldimethylsilyl) on the pyridine nitrogen prior to chlorination .
- Validation : X-ray crystallography (e.g., CCDC deposition 2212345) confirms structural integrity post-modification .
Q. How does microwave-assisted synthesis improve efficiency in nitro-pyridine functionalization?
- Methodology : Microwave irradiation (150–200 W, 100–120°C) reduces reaction times from hours to minutes for aryloxy substitutions. Use sealed vessels with THF or DMF as solvents to enhance dielectric heating. For example, 2-(2-halophenoxy)-3-nitropyridine derivatives achieve >90% yield in 15 minutes .
- Advantages : Reduced decomposition of nitro groups compared to conventional heating .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?
- Methodology :
- Antiplasmodial Activity : Test against Plasmodium falciparum (strain 3D7) using SYBR Green I fluorescence (IC₅₀ = 28.9 µM observed for dichloro derivatives) .
- Cytotoxicity : HepG2 cell viability assays (CC₅₀ = 62.5 µM) via MTT protocol .
- Data Interpretation : Compare selectivity indices (CC₅₀/IC₅₀) to prioritize compounds for in vivo studies.
Properties
IUPAC Name |
2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGTKQIRWHYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317136 | |
Record name | 2-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18699-87-1 | |
Record name | 18699-87-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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